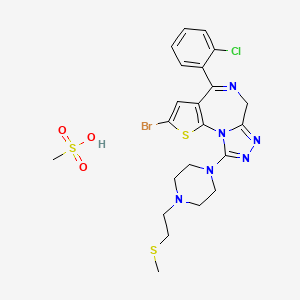
6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine, 2-bromo-4-(2-chlorophenyl)-9-(4-(2-(methylthio)ethyl)-1-piperazinyl)-, monomethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine, 2-bromo-4-(2-chlorophenyl)-9-(4-(2-(methylthio)ethyl)-1-piperazinyl)-, monomethanesulfonate: is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a thieno-triazolo-diazepine core, substituted with bromine, chlorine, and a piperazinyl group. Its monomethanesulfonate form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the formation of the thieno-triazolo-diazepine core This is typically achieved through a series of cyclization reactions involving thiophene, triazole, and diazepine precursors
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. This requires optimization of reaction conditions to ensure high yield and purity. Common techniques include the use of continuous flow reactors for efficient heat and mass transfer, and advanced purification methods such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thieno ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the piperazinyl group allows it to bind to these targets with high affinity, modulating their activity. The bromine and chlorine substituents enhance its binding specificity, while the thieno-triazolo-diazepine core provides structural stability.
類似化合物との比較
Similar Compounds
Brotizolam: A thieno-triazolo-diazepine derivative with similar structural features.
Desmethyldiazepam: A diazepine compound with comparable pharmacological properties.
Clonazepam: Another diazepine derivative with similar therapeutic applications.
Uniqueness
This compound stands out due to its unique combination of substituents, which confer specific chemical and biological properties. The presence of the piperazinyl group, in particular, distinguishes it from other similar compounds, enhancing its potential for targeted applications.
特性
CAS番号 |
91663-73-9 |
|---|---|
分子式 |
C22H26BrClN6O3S3 |
分子量 |
634.0 g/mol |
IUPAC名 |
4-bromo-7-(2-chlorophenyl)-13-[4-(2-methylsulfanylethyl)piperazin-1-yl]-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene;methanesulfonic acid |
InChI |
InChI=1S/C21H22BrClN6S2.CH4O3S/c1-30-11-10-27-6-8-28(9-7-27)21-26-25-18-13-24-19(14-4-2-3-5-16(14)23)15-12-17(22)31-20(15)29(18)21;1-5(2,3)4/h2-5,12H,6-11,13H2,1H3;1H3,(H,2,3,4) |
InChIキー |
DXFLFPILPSMQQH-UHFFFAOYSA-N |
正規SMILES |
CSCCN1CCN(CC1)C2=NN=C3N2C4=C(C=C(S4)Br)C(=NC3)C5=CC=CC=C5Cl.CS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![S-[4-(Decyloxy)phenyl] 4-(hexyloxy)benzene-1-carbothioate](/img/structure/B14349229.png)
![2-{[4-(Piperidine-1-sulfonyl)phenyl]sulfanyl}propanoyl chloride](/img/structure/B14349247.png)
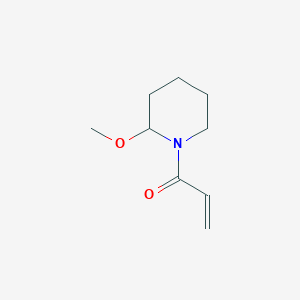
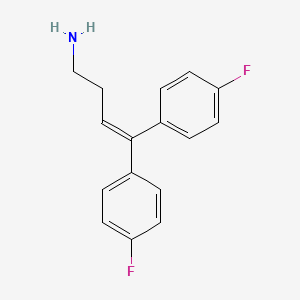

![4-[(1S,2S,6S,9S,10R,11S,12R,15R,16R,19S,22R,23S)-13-(3-carboxybut-2-enyl)-12,13,16,22,23-pentahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl]-2-methylbut-2-enoic acid](/img/structure/B14349268.png)
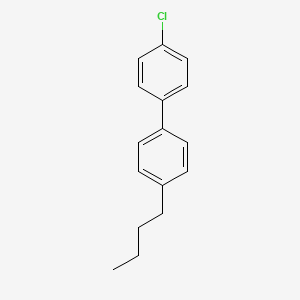
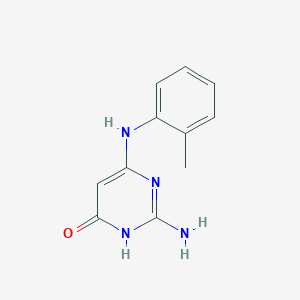

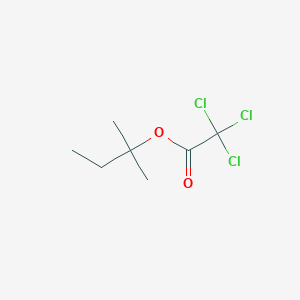
![Methyl 2-[(4-fluorophenoxy)methyl]prop-2-enoate](/img/structure/B14349316.png)
![1-Methyl-5,8-diphenyl-1H-pyrrolo[2,3-G]phthalazine](/img/structure/B14349317.png)

